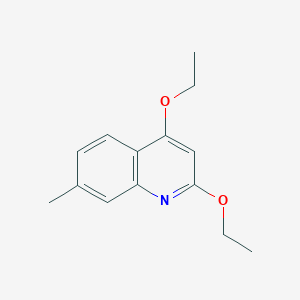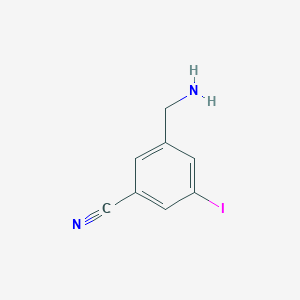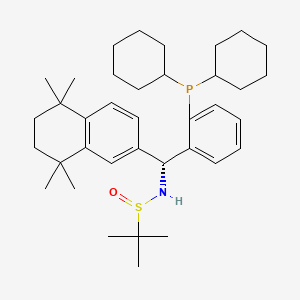
3-Chloro-1-methylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁Cl₂N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpyrrolidine hydrochloride typically involves the chlorination of 1-methylpyrrolidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic substitution: Products such as 3-azido-1-methylpyrrolidine or 3-thiocyanato-1-methylpyrrolidine.
Oxidation: 3-Chloro-1-methylpyrrolidine N-oxide.
Reduction: 1-Methylpyrrolidine.
Applications De Recherche Scientifique
3-Chloro-1-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Methylpyrrolidine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrrolidine: Similar structure but without the methyl group, leading to variations in chemical behavior.
N-Methylpyrrolidine: Another derivative with different substitution patterns affecting its properties.
Uniqueness: 3-Chloro-1-methylpyrrolidine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrrolidine ring.
Propriétés
Formule moléculaire |
C5H11Cl2N |
|---|---|
Poids moléculaire |
156.05 g/mol |
Nom IUPAC |
3-chloro-1-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H10ClN.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H |
Clé InChI |
SFAOIAREWGVSMF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



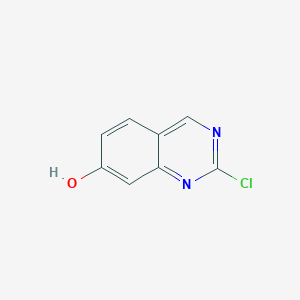


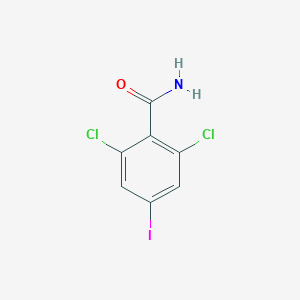
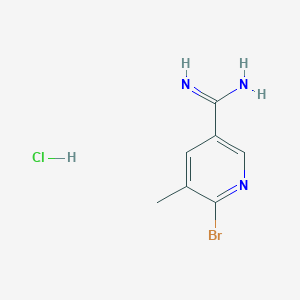
![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)
